molecular formula C22H20FNO2 B6450816 6-fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one CAS No. 2640961-14-2

6-fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one

Cat. No. B6450816
CAS RN: 2640961-14-2
M. Wt: 349.4 g/mol
InChI Key: RBEVMEFERJQOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one is a novel synthetic compound with a wide range of applications in scientific research. It is a highly reactive molecule with a unique structure that allows for a variety of potential applications in the lab. This compound has been used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that the compound has a variety of effects on biochemical and physiological processes. It is believed to interact with a variety of receptors and enzymes, which can result in a variety of different effects. Additionally, it is believed to interact with DNA and RNA, which can affect gene expression and other cellular processes.
Biochemical and Physiological Effects
6-Fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzymes involved in the synthesis of certain neurotransmitters, such as serotonin and dopamine. Additionally, it has been shown to have an inhibitory effect on the enzymes involved in the breakdown of certain drugs, such as propranolol. Additionally, it has been shown to have a variety of effects on the cell cycle and apoptosis, as well as on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The use of 6-Fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a highly reactive molecule that can be used in a variety of different experiments. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with caution. Additionally, it is not as stable as some other compounds and may degrade over time.

Future Directions

6-Fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one has a wide range of potential future applications in scientific research. It could be used to further study the mechanisms of action of various drugs, as well as to develop novel drugs. Additionally, it could be used to study the effects of certain compounds on the human body, as well as to study the effects of various environmental factors on biochemical and physiological processes. Finally, it could be used to study the mechanisms of action of various enzymes, as well as to develop new therapeutic agents.

Synthesis Methods

6-Fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one can be synthesized using a multi-step synthesis process. The first step is the preparation of the starting material, 4-methylbenzoyl chloride. This can be synthesized from 4-methylbenzoic acid and thionyl chloride in a reaction that produces the desired 4-methylbenzoyl chloride. The second step is the reaction of 4-methylbenzoyl chloride with 3-methylbut-2-en-1-yl bromide in the presence of anhydrous potassium carbonate, which produces the desired 6-fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one.

Scientific Research Applications

6-Fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as the insecticide fipronil, as well as in the study of biochemical and physiological processes. It has been used to study the effects of certain compounds on the human body, as well as to study the mechanisms of action of various drugs. Additionally, it has been used in the development of novel drugs and in the study of drug-drug interactions.

properties

IUPAC Name

6-fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-enyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO2/c1-14(2)10-11-24-13-19(21(25)16-6-4-15(3)5-7-16)22(26)18-12-17(23)8-9-20(18)24/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVMEFERJQOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one

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